molecular formula C114H152N2O2S14 B12817286 (5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12817286
M. Wt: 2031.4 g/mol
InChI Key: HWLMQHDOZLNQAF-SQZFZEHQSA-N
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Description

The compound 5,5 inverted exclamation marka-[[4,8-bis[5-(2-ethylhexyl)-4-hexyl-2-thienyl]benzo[1,2-b:4,5-b inverted exclamation marka]dithiophene-2,6-diyl]bis[(3 inverted exclamation marka,3 inverted exclamation marka inverted exclamation marka-dihexyl[2,2 inverted exclamation marka:5 inverted exclamation marka,2 inverted exclamation marka inverted exclamation marka-terthiophene]-5 inverted exclamation marka inverted exclamation marka,5-diyl)methylidyne]]bis[3-hexyl-2-thioxo-4-thiazolidinone] is a complex organic molecule. It is primarily used in the field of organic electronics, particularly in the development of organic solar cells and other photovoltaic devices. The compound’s structure includes multiple thiophene and thiazolidinone units, which contribute to its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the benzo[1,2-b:4,5-b’]dithiophene core and the subsequent attachment of thiophene and thiazolidinone units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to form the carbon-carbon bonds between the thiophene units and the benzo[1,2-b:4,5-b’]dithiophene core .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as developing efficient purification methods to remove any impurities. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its electronic structure, which allows it to absorb light and generate excitons (electron-hole pairs). These excitons can then be separated into free charge carriers (electrons and holes) that can be collected to generate an electric current. The molecular targets and pathways involved include the interaction of the compound with light and the subsequent generation and separation of excitons .

Comparison with Similar Compounds

Similar Compounds

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A similar compound with a simpler structure, used in similar applications.

    Poly(3-hexylthiophene): A widely studied polymer used in organic electronics.

    Thieno[3,2-b]thiophene: Another thiophene-based compound used in organic electronics.

Uniqueness

The uniqueness of 5,5 inverted exclamation marka-[[4,8-bis[5-(2-ethylhexyl)-4-hexyl-2-thienyl]benzo[1,2-b:4,5-b inverted exclamation marka]dithiophene-2,6-diyl]bis[(3 inverted exclamation marka,3 inverted exclamation marka inverted exclamation marka-dihexyl[2,2 inverted exclamation marka:5 inverted exclamation marka,2 inverted exclamation marka inverted exclamation marka-terthiophene]-5 inverted exclamation marka inverted exclamation marka,5-diyl)methylidyne]]bis[3-hexyl-2-thioxo-4-thiazolidinone] lies in its complex structure, which combines multiple thiophene and thiazolidinone units. This structure provides unique electronic properties that make it particularly suitable for use in organic electronics and photocatalysis .

Properties

Molecular Formula

C114H152N2O2S14

Molecular Weight

2031.4 g/mol

IUPAC Name

(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C114H152N2O2S14/c1-13-25-35-43-53-79-67-97(123-91(79)65-77(23-11)51-33-21-9)103-87-75-95(93-69-81(55-45-37-27-15-3)107(125-93)99-71-83(57-47-39-29-17-5)105(129-99)89-61-59-85(121-89)73-101-111(117)115(113(119)131-101)63-49-41-31-19-7)128-110(87)104(98-68-80(54-44-36-26-14-2)92(124-98)66-78(24-12)52-34-22-10)88-76-96(127-109(88)103)94-70-82(56-46-38-28-16-4)108(126-94)100-72-84(58-48-40-30-18-6)106(130-100)90-62-60-86(122-90)74-102-112(118)116(114(120)132-102)64-50-42-32-20-8/h59-62,67-78H,13-58,63-66H2,1-12H3/b101-73-,102-74+

InChI Key

HWLMQHDOZLNQAF-SQZFZEHQSA-N

Isomeric SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)/C=C/8\C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C9=CC(=C(S9)CC(CC)CCCC)CCCCCC)C1=CC(=C(S1)C1=CC(=C(S1)C1=CC=C(S1)/C=C\1/C(=O)N(C(=S)S1)CCCCCC)CCCCCC)CCCCCC)CC(CC)CCCC

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)C=C8C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C9=CC(=C(S9)CC(CC)CCCC)CCCCCC)C1=CC(=C(S1)C1=CC(=C(S1)C1=CC=C(S1)C=C1C(=O)N(C(=S)S1)CCCCCC)CCCCCC)CCCCCC)CC(CC)CCCC

Origin of Product

United States

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